molecular formula C13H10N2O B13009051 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B13009051
M. Wt: 210.23 g/mol
InChI Key: ASNRIKREIFTVDE-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-phenyl-3H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C13H10N2O/c16-13-8-10-6-7-14-9-12(10)15(13)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

ASNRIKREIFTVDE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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